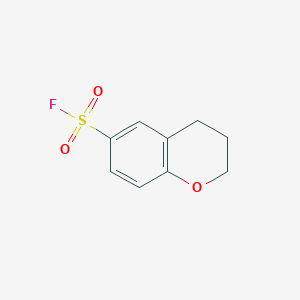
3,4-Dihydro-2H-1-benzopyran-6-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-1-benzopyran-6-sulfonyl fluoride is a chemical compound with the molecular formula C9H9FO3S It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl fluoride typically involves the sulfonylation of 3,4-dihydro-2H-1-benzopyran. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran with sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the sulfonyl fluoride group.
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Scientific Research Applications
3,4-Dihydro-2H-1-benzopyran-6-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride: Contains an oxo group, making it structurally different but functionally similar.
Uniqueness
3,4-Dihydro-2H-1-benzopyran-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications .
Biological Activity
3,4-Dihydro-2H-1-benzopyran-6-sulfonyl fluoride is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound This compound features a benzopyran core with a sulfonyl fluoride substituent. This structure is significant as it combines both aromatic and heterocyclic elements, which may enhance its biological interactions.
Antimicrobial Properties
Research has indicated that derivatives of 3,4-Dihydro-2H-1-benzopyran systems exhibit notable antimicrobial activity. For instance, a study reported that compounds with this structure demonstrated effectiveness against various fungal strains, including Fusarium oxysporum (FOX), with minimal inhibitory concentration (MIC) values as low as 30 µg/mL . The presence of the sulfonyl group appears to enhance this activity compared to other similar compounds .
Anticancer Potential
In addition to antimicrobial effects, there is growing evidence supporting the anticancer potential of 3,4-Dihydro-2H-1-benzopyran derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell survival and growth.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial and cancerous cells, leading to altered cellular functions. For instance:
- Enzyme Inhibition : The sulfonyl fluoride group may act as a reactive electrophile, forming covalent bonds with nucleophilic sites on target enzymes, thus inhibiting their activity.
- Signal Pathway Modulation : The compound may influence key signaling pathways involved in cell cycle regulation and apoptosis .
Case Studies and Research Findings
Properties
Molecular Formula |
C9H9FO3S |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-6-sulfonyl fluoride |
InChI |
InChI=1S/C9H9FO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 |
InChI Key |
IRXVSDZNRGPQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)F)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















